molecular formula C13H24O2 B12877261 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one CAS No. 94135-51-0

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one

Cat. No.: B12877261
CAS No.: 94135-51-0
M. Wt: 212.33 g/mol
InChI Key: BTTSJYDTMZIVIN-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one: is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a heptyl side chain substituted at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a heptyl-substituted precursor, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The heptyl side chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated heptyl derivatives.

Scientific Research Applications

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Dimethylheptyl)furan-2(3H)-one
  • 5-(2,6-Dimethylheptyl)tetrahydrofuran-2(3H)-one
  • 5-(2,6-Dimethylheptyl)oxolan-2-one

Uniqueness

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of the dihydrofuran ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94135-51-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

5-(2,6-dimethylheptyl)oxolan-2-one

InChI

InChI=1S/C13H24O2/c1-10(2)5-4-6-11(3)9-12-7-8-13(14)15-12/h10-12H,4-9H2,1-3H3

InChI Key

BTTSJYDTMZIVIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC1CCC(=O)O1

Origin of Product

United States

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